molecular formula C10H10O B1666900 2-Methyl-3-phenyl-2-propenal CAS No. 66051-14-7

2-Methyl-3-phenyl-2-propenal

Cat. No. B1666900
CAS RN: 66051-14-7
M. Wt: 146.19 g/mol
InChI Key: VLUMOWNVWOXZAU-CLFYSBASSA-N
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Description

2-Methyl-3-phenyl-2-propenal, also known as α-Methylcinnamaldehyde, is a chemical compound with the molecular formula C10H10O . It is a member of cinnamaldehydes . The compound is a clear yellow liquid .


Molecular Structure Analysis

The molecular structure of 2-Methyl-3-phenyl-2-propenal can be represented by the IUPAC Standard InChI: InChI=1S/C10H10O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-8H,1H3/b9-7+ . The molecular weight of the compound is 146.1858 .


Physical And Chemical Properties Analysis

The molecular weight of 2-Methyl-3-phenyl-2-propenal is 146.1858 . More detailed physical and chemical properties were not found in the web search results.

Scientific Research Applications

Intracellular Imaging

2-Methyl-3-phenyl-2-propenal, specifically in the form of FMIP, serves as a ratiometric fluorescent pH probe. This probe is beneficial for detecting strong-acidity pH levels in living cells, featuring large Stokes shifts, high selectivity, good photostability, and excellent cell membrane permeability. This makes it a valuable tool for intracellular imaging and monitoring pH in live cells (Nan et al., 2015).

Reaction Mechanism Studies

Research on the unimolecular elimination of 2-Methyl-3-phenyl-2-propenal in the gas phase reveals insights into reaction mechanisms. This includes the exploration of one-step and two-step reaction channels, providing a deeper understanding of the chemical processes involving this compound (Erastova et al., 2011).

Analysis of Volatile Organic Compounds

2-Methyl-3-phenyl-2-propenal is used in the direct analysis of volatile organic compounds in human breath. This application is significant for monitoring flavor components in foods, such as cinnamon, utilizing techniques like membrane introduction mass spectrometry (MIMS) (Riter et al., 2002).

Modulating Immune Responses

Studies indicate that 2-Methyl-3-phenyl-2-propenal can influence the expression of toll-like receptors and downstream signaling components in murine macrophages. This suggests potential applications in modulating immune responses, especially in the context of traditional Chinese medicine (Zhao et al., 2008).

Gas Phase Decarbonylation Studies

The compound is also a subject in the study of gas phase thermal decarbonylation, particularly in understanding kinetic and mechanistic aspects of α,β-unsaturated aldehydes. This research provides valuable insights into the thermal behavior of organic compounds (Chabán et al., 2007).

DNA Binding and Biological Activity

Research involving platinum(II) complexes with methylated derivatives of phenanthrolines, including 2-Methyl-3-phenyl-2-propenal, explores the relationship between molecular structure and biological activity, particularly in the context of DNA binding and anti-cancer properties (Brodie et al., 2004).

Safety And Hazards

While specific safety and hazard information for 2-Methyl-3-phenyl-2-propenal was not found, general safety practices when handling chemicals should be followed. This includes avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

(Z)-2-methyl-3-phenylprop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-8H,1H3/b9-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUMOWNVWOXZAU-CLFYSBASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C1=CC=CC=C1)/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301018368
Record name (2Z)-2-Methyl-3-phenyl-2-propenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301018368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-phenyl-2-propenal

CAS RN

66051-14-7, 101-39-3
Record name alpha-Methylcinnamaldehyde, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066051147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl cinnamic aldehyde
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49286
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl cinnamic aldehyde
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22283
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2Z)-2-Methyl-3-phenyl-2-propenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301018368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-METHYLCINNAMALDEHYDE, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16G5N27XPA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 2-Methyl-3-phenyl-2-propenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031566
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
76
Citations
TE Goodwin, DG Ratcliff, CM Crowder… - The Journal of …, 1982 - ACS Publications
… of 2methyl-3-phenyl-2-propenal ( -methylcinnamaldehyde; Aldrich) in 1 L of methanol which was cooled to 2 C. The addition rate was such that the internal temperature remained below …
Number of citations: 18 pubs.acs.org
N Jabeen, IH Khan, A Javaid - Allelopathy J, 2022 - researchgate.net
… The most abundant compound were 1-hexacosanol (12.87 %), 1-octadecene (10.69 %), 2-methyl-3phenyl-2-propenal (8.72 %), 1-eicosanol (6.80 %). 1-heptadecene (6.66 %), 1-…
Number of citations: 15 www.researchgate.net
CL Silva, M Passos, JS Câmara - British journal of cancer, 2011 - nature.com
… A significant increase in the peak area of 2-methyl-3-phenyl-2-propenal, p-cymene, anisole, 4-methyl-phenol and 1,2-dihydro-1,1,6-trimethyl-naphthalene in cancer patients was …
Number of citations: 263 www.nature.com
M Morita, S Sakaguchi, Y Ishii - The Journal of Organic Chemistry, 2006 - ACS Publications
… product, 5-methyl-4-phenyl-5-hexen-2-one (4aa), in 70% yield along with trans-2-methyl-3-phenyl-2-propenyl acetate (5aa) (10%) and trans-2-methyl-3-phenyl-2-propenal (6aa) (5%) (…
Number of citations: 17 pubs.acs.org
M Montazerozohori, S Joohari… - Journal of Coordination …, 2009 - Taylor & Francis
… A solution of (E)-2-methyl-3-phenyl-2-propenal (0.584 g, 4 mmol) in absolute methanol (10 mL) was added to a solution of 1,2-propanediamine (0.15 g, 2 mmol) in absolute methanol (…
Number of citations: 14 www.tandfonline.com
M Marchetti, F Minello, S Paganelli, O Piccolo - Applied Catalysis A …, 2010 - Elsevier
Water soluble complexes derived from the interaction between Rh(CO) 2 (acac) and [Ir(COD)Cl] 2 , respectively, with human serum albumin (HSA), were employed in the aqueous …
Number of citations: 32 www.sciencedirect.com
K Kaneda, T Mizugaki - Organometallics, 1996 - ACS Publications
… In the cases of methyl-substituted cinnamaldehydes, 2-methyl-3-phenyl-2-propenal gave a 94% yield of 2-methyl-3-phenyl-2-propen-1-ol, accompanied by a small amount of 2-methyl-3-…
Number of citations: 22 pubs.acs.org
YP Yen - 1979 - search.proquest.com
… The synthetic routes involved, and 0^ extension of 2-methyl-3-phenyl-2-propenal. All stereoisomers of the intermediates were isolated and characterized. Somewhat unexpectedly, none …
Number of citations: 0 search.proquest.com
YK Koleva - argon.uni-plovdiv.bg
Chemical category formation and the use of read-across to fill data gaps are seen as crucial methods for the risk assessment of chemicals under the REACH legislation. Such methods …
Number of citations: 3 argon.uni-plovdiv.bg
TC Huang, LJ Bruechert, TG Hartman… - Journal of Agricultural …, 1987 - ACS Publications
Model systems composed of zein, regular and waxy corn starch, and corn oil were heated in an oven at 120 and 180 C. The volatile compounds generated were analyzed by gas …
Number of citations: 70 pubs.acs.org

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